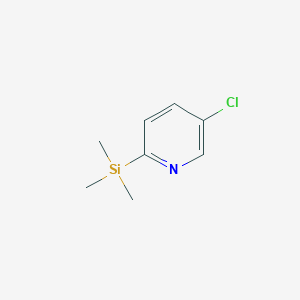

5-Chloro-2-trimethylsilyl-pyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical research fields, from medicinal chemistry to materials science. wisdomlib.orgajrconline.orgnih.gov The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a core component of numerous natural products, including essential vitamins like niacin and alkaloids such as nicotine. nih.gov In medicinal chemistry, the incorporation of a pyridine nucleus is a widely employed strategy in drug discovery, as it can enhance the pharmacological activity and improve the pharmacokinetic properties of molecules, such as solubility and bioavailability. ajrconline.orgnih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org Beyond pharmaceuticals, these compounds are crucial as ligands in organometallic chemistry, in asymmetric catalysis, and in the development of functional nanomaterials. nih.gov

Strategic Importance of Halogen and Trimethylsilyl (B98337) Functionalization in Heterocyclic Systems

The strategic introduction of halogen atoms and trimethylsilyl (TMS) groups onto heterocyclic rings like pyridine significantly expands their synthetic utility. Halogen atoms, such as chlorine, serve as versatile handles for a variety of chemical transformations. They can act as leaving groups in nucleophilic aromatic substitution reactions and are key participants in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

The trimethylsilyl group, on the other hand, offers a different set of strategic advantages. It can function as a protecting group, stabilizing a reactive position on the ring, and can be selectively removed under specific conditions. Furthermore, the TMS group can direct ortho-lithiation, allowing for the introduction of other functional groups at specific positions. chegg.com In the context of pyridylsilanes, the silicon-carbon bond can be cleaved to generate a pyridyl anion or participate in cross-coupling reactions, further highlighting its role as a versatile functional group. The combined presence of a halogen and a TMS group on a pyridine ring therefore creates a highly valuable and adaptable synthetic intermediate.

Overview of 5-Chloro-2-trimethylsilyl-pyridine as a Key Synthetic Intermediate

This compound is a prime example of a halogenated pyridylsilane that serves as a key intermediate in organic synthesis. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a trimethylsilyl group at the 2-position. This specific arrangement of functional groups allows for a range of regioselective transformations, making it a valuable precursor for the synthesis of more complex substituted pyridines. nih.gov The chlorine atom can be targeted for substitution or cross-coupling reactions, while the trimethylsilyl group can be manipulated to introduce other functionalities at the 2-position. The interplay between these two groups provides chemists with a powerful tool for the controlled construction of intricate molecular architectures.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. Below is a table summarizing some of its key computed and experimental properties.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.72 g/mol nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not definitively reported |

| Melting Point | Not definitively reported |

| CAS Number | 263698-97-1 nih.gov |

Note: Experimental data for some properties of this specific isomer are not widely available in the public domain. The provided data is based on computational predictions and information for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the silylation of a pre-existing chloropyridine derivative. A general strategy for the introduction of a trimethylsilyl group at the 2-position of a pyridine ring often involves a lithiation step followed by quenching with a silicon electrophile. For instance, the reaction of a suitable chloropyridine with a strong lithium base, such as an alkyllithium reagent, can generate a lithiated intermediate. This intermediate is then reacted with trimethylsilyl chloride (TMSCl) to afford the desired trimethylsilylated pyridine. chegg.com

A plausible synthetic pathway for this compound could start from 2,5-dichloropyridine (B42133). Selective lithiation at the 2-position, which is more acidic due to the inductive effect of the adjacent nitrogen atom, followed by trapping with TMSCl would yield the target compound. The reaction conditions, including the choice of solvent and temperature, are critical for achieving high regioselectivity and yield.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12ClNSi |

|---|---|

Molecular Weight |

185.72 g/mol |

IUPAC Name |

(5-chloropyridin-2-yl)-trimethylsilane |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 |

InChI Key |

QUTMPGZVZTYROH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Trimethylsilyl Pyridine and Analogous Pyridylsilanes

Precursor Synthesis and Starting Material Derivatization

The foundation of synthesizing 5-Chloro-2-trimethylsilyl-pyridine lies in the strategic preparation and modification of simpler pyridine (B92270) precursors. This involves two primary transformations: the introduction of the chlorine atom and the attachment of the trimethylsilyl (B98337) group.

Halogenation Strategies for Pyridine Precursors

The introduction of a halogen onto a pyridine ring is a fundamental yet challenging task in heterocyclic chemistry. Due to the electron-deficient nature of the pyridine ring, it is resistant to standard electrophilic aromatic substitution, often requiring harsh conditions that can lead to low yields and mixtures of isomers.

However, modern synthetic methods have provided more controlled and selective pathways. For instance, 2-amino-5-chloropyridine (B124133) is a key and readily available intermediate that can be prepared by the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium. google.com This precursor is valuable for introducing the required 5-chloro substitution pattern. Other advanced strategies for regioselective halogenation have also been developed, although they may be more complex. These include methods that proceed via the transformation of the pyridine into a more reactive intermediate to achieve halogenation under milder conditions.

A common precursor for 2,5-disubstituted pyridines is 2,6-dichloropyridine, which can undergo reaction with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. psu.edu Subsequent reduction can yield 2-amino-6-chloropyridine, demonstrating a pathway to functionalize the ring while retaining a chlorine atom. psu.edu

Introduction of Trimethylsilyl Groups via Silylation Reagents

The trimethylsilyl (TMS) group is typically introduced onto an aromatic ring through the reaction of an organometallic intermediate with a silylating agent. The most common method involves the deprotonation of the ring with a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide - LDA), to form a highly nucleophilic pyridyl anion. This anion is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl).

For pyridines, the 2-position is the most acidic due to the inductive effect of the nitrogen atom, making it the preferential site for deprotonation. This principle is exploited in the synthesis of 2,5-disubstituted pyridines where an intermediate, such as 1-lithio-2-phenyl-1,2-dihydropyridine, can be treated with an electrophile to functionalize the 5-position. rsc.org This indicates that metalation is a powerful tool for directed functionalization of the pyridine ring.

Direct Synthetic Routes to this compound

Direct routes to the target compound can be envisioned through multi-step sequences or more streamlined one-pot approaches, leveraging the foundational reactions of halogenation and silylation.

Multi-step Reaction Sequences

Multi-step syntheses provide a high degree of control, allowing for the isolation and purification of intermediates. syrris.jprsc.org Several logical pathways can be proposed for the synthesis of this compound.

Route A: Silylation of a Dihalopyridine: A plausible route starts with 2,5-dichloropyridine (B42133). The challenge lies in the selective functionalization of one of the two C-Cl bonds. The C2-position on the pyridine ring is generally more reactive towards nucleophilic attack and metal-halogen exchange. Therefore, treatment of 2,5-dichloropyridine with a strong base like n-butyllithium at low temperatures could preferentially form 5-chloro-2-lithiopyridine, which can then be trapped with trimethylsilyl chloride. Studies on the selective monoarylation of dichloropyridines using nickel catalysts have shown that differentiation between the two chlorine atoms is feasible, lending support to the viability of this selective approach. nih.govnih.gov

Route B: Chlorination of a Silyl-Pyridine: An alternative sequence begins with the synthesis of 2-trimethylsilylpyridine. This can be readily achieved by the lithiation of pyridine at the 2-position followed by quenching with TMSCl. The subsequent step would be the selective chlorination of 2-trimethylsilylpyridine. Electrophilic chlorination of the pyridine ring would be directed to the 3- or 5-position. The presence of the silyl (B83357) group at C2 may further influence the regiochemical outcome, making the 5-position a likely target.

Route C: Silylation of a Chloropyridine: Perhaps the most direct multi-step route involves starting with 5-chloropyridine. Directed ortho-metalation is a powerful strategy where the nitrogen atom directs a strong base (like LDA) to deprotonate the adjacent C2-position. The resulting 5-chloro-2-lithiopyridine intermediate can then be efficiently silylated by adding TMSCl to the reaction mixture.

Interactive Table: Comparison of Proposed Multi-step Synthetic Routes

| Route | Starting Material | Key Steps | Advantages | Potential Challenges |

| A | 2,5-Dichloropyridine | 1. Selective metal-halogen exchange at C2.2. Silylation with TMSCl. | Utilizes a commercially available starting material. | Achieving high selectivity in the metal-halogen exchange step can be difficult. |

| B | Pyridine | 1. Lithiation at C2 and silylation.2. Regioselective chlorination at C5. | Stepwise approach allows for good control. | Chlorination may yield isomeric byproducts. |

| C | 5-Chloropyridine | 1. Directed lithiation at C2.2. Silylation with TMSCl. | High regioselectivity expected in the lithiation step. | Requires careful control of reaction conditions (strong base, low temperature). |

One-Pot Synthetic Approaches

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. nih.govelsevierpure.comrsc.org The conversion of trimethylsilylacetylenes into haloacetylenes in one pot has been demonstrated, showcasing the utility of this approach for generating functionalized molecules. elsevierpure.com

For this compound, the most feasible one-pot strategy would be the directed metalation and subsequent silylation of 5-chloropyridine (as described in Route C above) performed in a single reaction vessel without isolation of the lithiated intermediate. This is a common practice in organometallic chemistry and represents a highly efficient method for achieving the target 2,5-substitution pattern.

Transition Metal-Catalyzed Syntheses of Pyridylsilanes

In recent years, transition metal catalysis has emerged as a powerful tool for the direct C-H functionalization of heterocycles, including pyridines. These methods offer alternative pathways that can avoid the use of stoichiometric strong bases and provide unique regioselectivity.

A notable development is the catalytic electrophilic C-H silylation of pyridines. nih.gov This reaction uses a catalyst that formally splits a hydrosilane (R₃SiH) into a hydride and a silicon electrophile. For 2- and 3-substituted pyridines, this method leads to the formation of the corresponding 5-silylated pyridines. nih.gov This proceeds through a three-step sequence involving hydrosilylation of the pyridine, dehydrogenative C-H silylation of the resulting enamine, and a final retro-hydrosilylation to restore aromaticity. nih.gov

Zinc triflate (Zn(OTf)₂) has also been reported as an effective catalyst for the dehydrogenative silylation of pyridine with triethylsilane, affording 3-(triethylsilyl)pyridine as the major product, which corresponds to silylation at the 5-position. nih.gov

Directed C-H activation is another major strategy. Iridium catalysts paired with specialized phosphine-borane ligands have been developed for the ortho-C–H silylation of 2-arylpyridine derivatives. colab.ws In this system, the pyridine nitrogen coordinates to the Lewis acidic boron atom of the ligand, directing the iridium center to activate a C-H bond on the adjacent aryl ring. colab.ws While this specific example functionalizes an appended aryl group, it highlights the principle of directed silylation. Palladium-catalyzed Catellani-type reactions have also been developed for the C-H silylation of aryl systems, representing the cutting edge of catalytic C-Si bond formation. rsc.org

Interactive Table: Catalytic Silylation Methods for Pyridines

| Catalyst System | Substrate Scope | Position Silylated | Mechanistic Feature | Reference |

| B(C₆F₅)₃ (trispentafluorophenyl borane) | Pyridines | 5-position | SEAr-type via dearomatization/rearomatization | nih.gov |

| Zn(OTf)₂ | Pyridine, 3-picoline | 3-position (meta) | Lewis acid activation of silane | nih.gov |

| Ir / Phosphine-Borane Ligand | 2-Arylpyridines | ortho to directing group | Directed C-H activation | colab.ws |

| Rh / (S,S)-Ph-BPE | (Hetero)arenes | Varies | Intermolecular C-H silylation | researchgate.net |

Palladium-Catalyzed Silylation Methods

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in the silylation of aryl halides is well-established. For the synthesis of this compound, the starting material would typically be 2,5-dichloropyridine. The palladium-catalyzed silylation of aryl chlorides provides a direct route to aryltrimethylsilanes. organic-chemistry.orgnih.gov These reactions often employ a silylating agent like hexamethyldisilane (B74624) (Me3Si-SiMe3).

A key challenge in the silylation of electron-poor substrates like chloropyridines is the potential for competing reduction reactions. organic-chemistry.org However, the development of specialized ligand systems has enabled efficient silylation even for these challenging substrates. organic-chemistry.org Research has shown that biaryl phosphine (B1218219) ligands are particularly effective in promoting the silylation of aryl chlorides. organic-chemistry.org For instance, a catalytic system using a specific biaryl phosphine ligand in dioxane at 100°C has demonstrated broad functional group tolerance. organic-chemistry.org For electron-deficient aryl chlorides, an alternative system using a different ligand and lithium acetate (B1210297) in DMF has been developed to achieve efficient silylation. organic-chemistry.org

A highly efficient palladium-catalyzed disilylation of aryl halides via C-H activation has also been developed, showcasing the versatility of palladium in forming C-Si bonds under relatively mild conditions, sometimes with catalyst loading below 1 mol %. nih.gov Furthermore, palladium(II)-catalyzed intermolecular C-H silylation initiated by aminopalladation has been developed, offering another pathway to introduce silyl groups into complex organic molecules. rsc.org

Table 1: Examples of Palladium-Catalyzed Silylation of Aryl Chlorides

| Catalyst System | Silylating Agent | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Palladium catalyst with biaryl phosphine ligand | Hexamethyldisilane | Dioxane | 100°C | Good functional group tolerance. organic-chemistry.org |

| Palladium catalyst with ligand 1d and LiOAc | Hexamethyldisilane | DMF | - | Effective for electron-deficient aryl chlorides. organic-chemistry.org |

Other Transition Metal-Mediated Transformations (e.g., Nickel, Copper, Cobalt)

While palladium is prominent, other transition metals like nickel, copper, and cobalt offer alternative and sometimes advantageous routes for pyridine silylation.

Nickel-Catalyzed Methods: Nickel catalysts are often lauded for their cost-effectiveness and unique reactivity. Nickel-catalyzed cross-coupling of pyridinium (B92312) salts, formed in situ from pyridine and a chloroformate, with arylzinc reagents can produce enantioenriched 2-aryl-1,2-dihydropyridines. ucla.edursc.org This highlights nickel's ability to functionalize the pyridine ring at the C2 position. Furthermore, nickel-catalyzed silylation of C-O bonds, such as in aryl methyl ethers, has been demonstrated, suggesting potential for similar transformations on appropriately substituted pyridines. rsc.org General methods for preparing pyridines using Ni/imidazolyidene complexes to mediate the cyclization of alkynes and nitriles also exist, offering a route to construct the pyridine ring itself. nih.gov

Copper-Catalyzed Methods: Copper catalysis is another valuable tool. Copper-catalyzed silylation of aryl and alkenyl triflates with silylboronic esters has been shown to be effective, proceeding through the generation of a silylcopper species. rsc.org For substrates like 2-chloropyridines, copper-catalyzed amidation reactions have been developed using a CuI/diamine catalytic system, demonstrating copper's ability to facilitate transformations at the C2 position of a chloropyridine. rsc.org While this is an amidation, it underscores the feasibility of copper-mediated nucleophilic substitution at the C-Cl bond, which could potentially be adapted for silylation. Additionally, copper-catalyzed asymmetric silylation of propargyl dichlorides has been developed to produce allenylsilanes, showcasing copper's utility in forming C-Si bonds under mild conditions. nih.gov

Cobalt-Catalyzed Methods: Cobalt catalysts have gained attention for their ability to mediate C-H functionalization and hydroboration reactions. acs.orgnih.govnih.gov For instance, bis(imino)pyridine cobalt complexes can catalyze the dehydrogenative silylation of alkenes, a process that involves C-H bond functionalization. acs.orgnih.gov While this is not a direct pyridine silylation, it points to cobalt's potential in C-H activation for silylation. More directly relevant is the cobalt-catalyzed double hydroboration of pyridines, which can produce tetrahydropyridine (B1245486) derivatives with high regiocontrol. nih.gov The development of cobalt(I) catalysts for the [2+2+2] cycloaddition of alkynes and nitriles provides an efficient, atom-economic synthesis of substituted pyridines. rsc.org

Table 2: Overview of Ni, Cu, and Co-Based Methodologies Relevant to Pyridylsilane Synthesis

| Metal | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| Nickel | Cross-coupling | Pyridinium salts | Enantioselective arylation at C2. ucla.edursc.org |

| Copper | Silylation | Aryl triflates | Uses silylboronic esters; avoids base-mediated borylation. rsc.org |

| Cobalt | Hydroboration | Pyridines | Regioselective double hydroboration. nih.gov |

Regioselective Functionalization Techniques for this compound Synthesis

Achieving the desired 2,5-substitution pattern on the pyridine ring requires highly regioselective methods. Directed ortho-metallation and direct C-H functionalization are two powerful strategies to control the position of silylation.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) involves the use of a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. This creates a nucleophilic center that can then be quenched with an electrophile, such as a silyl chloride (e.g., trimethylsilyl chloride).

In the context of pyridine chemistry, the nitrogen atom itself can act as a directing group, but its electronic properties can make lithiation challenging. However, studies have shown that the 2-chloropyridyl moiety can act as a directing group for ortho-lithiation. For example, using t-BuLi in ether can promote exclusive metallation at the aromatic ortho position of 2-aryl-6-chloropyridine compounds. nih.gov Another study demonstrated an unusual C-6 lithiation of 2-chloropyridine (B119429) using a BuLi-LiDMAE superbase, providing access to 6-functionalized-2-chloropyridines. nih.gov For the synthesis of this compound, a DoM strategy could theoretically start from 3-chloropyridine. The nitrogen atom would direct lithiation to the C2 position, followed by quenching with trimethylsilyl chloride.

The choice of the organolithium base can be crucial in determining the reaction's outcome in DoM strategies. rsc.org

C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy and efficiency, as it avoids the need for pre-functionalized substrates. beilstein-journals.orgrsc.org The inherent electronic properties of the pyridine ring, being electron-poor, make direct C-H functionalization challenging but also offer opportunities for regioselectivity. rsc.org

Transition-metal catalysis is often employed to achieve C-H activation. beilstein-journals.org For pyridines, functionalization typically occurs at the C2 position (α to the nitrogen) due to electronic effects and coordination of the metal to the nitrogen atom. This is ideal for the synthesis of 2-silylpyridines. A palladium-catalyzed direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been reported, demonstrating the feasibility of C-H functionalization on the partner of a chloropyridine. chemrxiv.org

Recent advances have also explored non-directed and temporary dearomatization strategies to achieve functionalization at other positions, such as the meta-position. nih.gov A novel electrochemical approach enables site-selective C-H silylation of electron-deficient pyridines at the C4-position through a process of temporary reductive dearomatization. chemrxiv.org This method highlights that under specific conditions, regioselectivity can be diverted away from the more conventional C2 position. chemrxiv.org

Table 3: Regioselective Functionalization Approaches

| Strategy | Method | Reagents | Target Position | Key Features |

|---|---|---|---|---|

| Directed Ortho-Metallation | Lithiation | BuLi-LiDMAE superbase | C6 of 2-chloropyridine | Unprecedented regioselectivity. nih.gov |

| Directed Ortho-Metallation | Lithiation | t-BuLi | ortho to directing group | 2-chloropyridyl moiety acts as directing group. nih.gov |

| C-H Functionalization | Electrochemical Silylation | Chlorosilanes | C4 of pyridine | Achieved via temporary reductive dearomatization. chemrxiv.org |

Reactivity and Transformational Chemistry of 5 Chloro 2 Trimethylsilyl Pyridine

Reactivity Involving the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, serving as a protecting group, a directing group, or a reactive handle for further functionalization. wikipedia.org In the context of 5-Chloro-2-trimethylsilyl-pyridine, the TMS group primarily facilitates reactions at the 2-position of the pyridine (B92270) ring.

Desilylation, the cleavage of the carbon-silicon bond, is a common transformation for organosilanes. This reaction is typically achieved under specific conditions, often involving fluoride reagents or acidic conditions, to replace the TMS group with a hydrogen atom. The mechanism of fluoride-mediated desilylation involves the formation of a hypervalent silicon intermediate, which then undergoes cleavage of the C-Si bond.

This process is strategically employed in multi-step syntheses. The TMS group can be introduced to block the 2-position, allowing for selective reactions at other positions on the pyridine ring. Subsequent removal of the TMS group regenerates the 2-position, enabling the synthesis of specifically substituted pyridines.

Table 1: Reagents for Desilylation of Aryl-TMS Compounds

| Reagent | Conditions | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | mdpi.com |

| Fluorosilicic acid (H₂SiF₆) | - | wikipedia.org |

| Trifluoroacetic acid (TFA) | Water/THF | researchgate.net |

The trimethylsilyl group can participate directly in cross-coupling reactions, most notably the Hiyama coupling. wikipedia.org This palladium-catalyzed reaction couples organosilanes with organic halides to form new carbon-carbon bonds. wikipedia.org The reaction is activated by a fluoride source, which is believed to form a reactive pentacoordinate silicate intermediate. wikipedia.org

In the case of this compound, the Hiyama coupling allows for the introduction of various aryl or vinyl groups at the 2-position. For instance, the coupling of chloro-substituted pyridyltrimethylsilanes with aryl halides has been reported to proceed efficiently at room temperature using a palladium catalyst and a fluoride activator like tetrabutylammonium fluoride (TBAF). mdpi.com

A study by Pierrat et al. in 2005 demonstrated the Hiyama cross-coupling of chloro-substituted pyridyltrimethylsilanes with 1-fluoro-4-iodobenzene. The reaction, catalyzed by PdCl₂(PPh₃)₂ and PPh₃ in the presence of copper iodide and TBAF, afforded the biaryl product in a 95% yield. mdpi.com

Table 2: Example of Hiyama Coupling with a Pyridyltrimethylsilane

| Pyridylsilane | Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chloro-substituted pyridyltrimethylsilane | 1-Fluoro-4-iodobenzene | 5% PdCl₂(PPh₃)₂, 10% PPh₃, CuI, TBAF | 2-(4-Fluorophenyl)-5-chloropyridine | 95% | mdpi.com |

While the primary role of the trimethylsilyl group in this compound is often as a removable blocking group or a handle for cross-coupling, silyl (B83357) groups in other contexts can act as directing groups in C-H functionalization reactions. nih.gov These directing groups operate by coordinating to a transition metal catalyst, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization. nih.gov

In the context of pyridine chemistry, the intrinsic electronic properties of the ring can hinder certain transformations. nih.gov The strategic placement of a substituent like a TMS group can alter the electronic profile and steric environment of the pyridine ring, thereby influencing the regiochemical outcome of subsequent reactions.

Reactivity at the Chloro Position

The chloro group at the 5-position of the pyridine ring is a key site for a variety of chemical transformations, enabling the introduction of a wide range of functional groups.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex). stackexchange.com However, SNAr reactions can occur at other positions, particularly if the ring is activated by strongly electron-withdrawing groups. libretexts.orglibretexts.org

While the 5-position is not as intrinsically activated as the 2- or 4-positions, SNAr reactions at this site on this compound can be achieved, often requiring more forcing conditions or the use of highly reactive nucleophiles. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.gov

The chloro substituent at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species with an organic halide. wikipedia.org It is widely used for the synthesis of biaryls. wikipedia.org The reaction of chloropyridines with arylboronic acids has been shown to be effective, often using a palladium catalyst and a base. researchgate.netnih.gov The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance. orgsyn.org It has been successfully applied to the synthesis of unsymmetrical bipyridines from halopyridines. wikipedia.orgorgsyn.org

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgacsgcipr.orgchemeurope.com It is a versatile method for the synthesis of aryl amines. wikipedia.org The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base. chemeurope.comtcichemicals.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 3: Overview of Cross-Coupling Reactions at the Chloro Position

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | Palladium complex | Forms C-C bonds; widely used for biaryls. wikipedia.org |

| Negishi | Organozinc reagent | Nickel or Palladium complex | Forms C-C bonds; high functional group tolerance. wikipedia.orgorganic-chemistry.orgorgsyn.org |

| Buchwald-Hartwig | Amine | Palladium complex with phosphine ligand | Forms C-N bonds; versatile for aryl amine synthesis. wikipedia.orgacsgcipr.org |

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many organometallic catalytic cycles, particularly in cross-coupling reactions where a new covalent bond is formed at a metal center, which is subsequently expelled as the final product. For this compound, reductive elimination is most prominently featured as the product-forming step in palladium-catalyzed cross-coupling reactions. In these transformations, the palladium catalyst's oxidation state is reduced, typically from Pd(II) to Pd(0), regenerating the active catalyst for the next cycle.

The general mechanism involves the oxidative addition of the C-Cl bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. Following a transmetalation step with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), both organic partners are bound to the palladium center. The final, irreversible step is the reductive elimination of the two organic ligands to form the new C-C bond. wikipedia.orgnih.govyoutube.comyoutube.com For this to occur, the two groups to be eliminated must be in a cis-orientation on the palladium center. youtube.comlibretexts.org

While specific kinetic studies on the reductive elimination from palladium complexes bearing the 5-chloro-2-trimethylsilyl-pyridin-2-yl ligand are not extensively detailed in the literature, the synthetic utility of this process is well-established. A variety of new bonds can be formed at the 5-position of the pyridine ring, demonstrating the versatility of this terminal catalytic step.

| Coupling Partner (R-M) | Reaction Type | Product Formed via Reductive Elimination |

| Arylboronic acid (Ar-B(OH)₂) | Suzuki Coupling | 5-Aryl-2-trimethylsilyl-pyridine |

| Alkynylstannane (R-C≡C-SnBu₃) | Stille Coupling | 5-Alkynyl-2-trimethylsilyl-pyridine |

| Terminal Alkyne (R-C≡C-H) | Sonogashira Coupling | 5-Alkynyl-2-trimethylsilyl-pyridine |

| Amine (R₂NH) | Buchwald-Hartwig Amination | 5-(Dialkylamino)-2-trimethylsilyl-pyridine |

This interactive table showcases plausible products formed from catalytic cross-coupling reactions of this compound, where the final bond-forming step is a reductive elimination from a palladium(II) intermediate.

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of the nitrogen heteroatom and the two substituents. The nitrogen atom is electronegative, rendering the pyridine ring electron-deficient compared to benzene. This inherent electron deficiency makes the ring susceptible to nucleophilic attack but deactivates it towards electrophilic substitution. wikipedia.orgyoutube.com The substituents modulate this intrinsic reactivity:

Chloro Group (at C5): As a halogen, the chloro group is an electron-withdrawing group via induction, further deactivating the ring towards electrophilic attack. However, through resonance, it can donate lone-pair electron density, a factor that influences its directing effects. youtube.com

Trimethylsilyl (TMS) Group (at C2): The TMS group has a complex electronic influence. Silicon is more electropositive than carbon, and the C-Si bond can be polarized. It can stabilize an adjacent carbanion (α-effect) and a distal carbocation (β-effect). In aromatic substitution, it is known to be a powerful directing group and is also susceptible to ipso-substitution, where the C-Si bond is cleaved and the TMS group is replaced by an incoming electrophile.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine nucleus is notoriously difficult. The ring's electron-deficient nature and the tendency for the nitrogen atom to be protonated or coordinate to Lewis acids under typical EAS conditions severely reduce its reactivity. wikipedia.orgyoutube.comrsc.org When substitution does occur on unsubstituted pyridine, it overwhelmingly favors the C3 position (meta-substitution). youtube.compearson.com

For this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the nitrogen atom, the chloro group, and the TMS group. The ring itself is heavily deactivated.

Directing Effect of Nitrogen: Strongly directs incoming electrophiles to C3 and C5. The C5 position is already substituted.

Directing Effect of Chloro Group (at C5): Halogens are deactivating but are ortho-, para-directing. youtube.com It would direct electrophiles to the C4 and C6 positions.

Directing Effect of Trimethylsilyl Group (at C2): The TMS group can direct electrophiles to the ortho position (C3) or undergo ipso-substitution.

Given these competing influences, predicting a single product is challenging, and mixtures would be likely under the harsh conditions required. Ipso-substitution at the C2 position is a highly probable pathway, as the C-Si bond is often more labile than a C-H bond towards electrophiles. Attack at the C3 or C4 positions are other possibilities.

| Position | Influence of Nitrogen | Influence of C5-Chloro | Influence of C2-TMS | Overall Likelihood |

| C2 (ipso) | - | - | Favorable | High |

| C3 | Favorable (meta) | Unfavorable | Favorable (ortho) | Moderate |

| C4 | Unfavorable | Favorable (ortho) | Unfavorable | Moderate |

| C6 | Unfavorable | Favorable (ortho) | Unfavorable | Low |

This interactive table summarizes the competing directing effects for electrophilic aromatic substitution on this compound.

Nucleophilic Additions to the Pyridine Ring

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophiles typically add to the C2 and C4 positions of the pyridine ring, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgbyjus.comlibretexts.org

In this compound, the C2 position is sterically hindered by the bulky trimethylsilyl group. The chloro group at C5 further withdraws electron density, enhancing the ring's electrophilicity and making it more susceptible to nucleophilic attack. The most probable sites for attack by strong nucleophiles, such as organolithium reagents, are the C4 and C6 positions. wikipedia.orglibretexts.org

The reaction with a strong nucleophile like an alkyllithium (R-Li) can lead to several potential outcomes:

1,4-Addition: Nucleophilic attack at the C4 position, followed by protonation during workup, would yield a 4-substituted-1,4-dihydropyridine derivative.

1,6-Addition: Nucleophilic attack at the C6 position would similarly yield a 6-substituted-1,6-dihydropyridine.

Nucleophilic Aromatic Substitution (SNAr): While less common for a C5-chloro substituent compared to those at C2 or C4, a strong nucleophile could potentially displace the chloride ion, although this typically requires specific activation or harsh conditions.

| Type of Reaction | Position of Attack | Plausible Intermediate/Product |

| 1,4-Nucleophilic Addition | C4 | 4-R-5-chloro-2-trimethylsilyl-1,4-dihydropyridine |

| 1,6-Nucleophilic Addition | C6 | 6-R-5-chloro-2-trimethylsilyl-1,6-dihydropyridine |

| Nucleophilic Aromatic Substitution | C5 | 5-R-2-trimethylsilyl-pyridine |

This interactive table outlines the potential pathways for the reaction of this compound with a strong nucleophile (R-Li).

C-H Functionalization at Distal Positions of the Pyridine Ring

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic cores without pre-functionalization. rsc.org For pyridines, functionalization is most easily achieved at the C2 position due to its proximity to the coordinating nitrogen atom. Functionalization at distal positions (C3, C4, C5) is significantly more challenging due to the lack of inherent electronic or steric bias. nih.govyoutube.com

In the case of this compound, the distal C-H bonds are located at the C3 and C4 positions.

C3-H Functionalization: The C3 position is ortho to the C2-TMS group. While the TMS group is not a classical directing group for C-H activation in the same way as a picolinamide, silicon-tethered directing groups have been developed that can facilitate remote C-H functionalization. nih.gov It is plausible that specific catalytic systems could be employed to achieve C3-selective functionalization by leveraging coordination involving the pyridine nitrogen and potential weak interactions with the silyl group.

C4-H Functionalization: The C4 position is the most remote and electronically unbiased C-H bond in the molecule. Achieving selective functionalization at this site is a formidable challenge in pyridine chemistry. nih.govnih.gov Modern strategies to access this position often involve:

Metalation-Capture: Using highly reactive organometallic bases, such as n-butylsodium, which have shown a unique kinetic or thermodynamic preference for deprotonation at the C4 position of certain pyridines. nih.gov The resulting 4-pyridyl anion can then be trapped with an electrophile.

Blocking/Directing Group Strategies: Installation of a temporary blocking group at the more reactive C2/C6 positions to force functionalization, such as Minisci radical alkylation, to occur at the C4 position. nih.govchemrxiv.org

These advanced methods, while not specifically reported for this compound, represent the current state-of-the-art for achieving the challenging distal C-H functionalization of the pyridine nucleus.

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Trimethylsilyl Pyridine

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for 5-Chloro-2-trimethylsilyl-pyridine is the transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. While specific studies detailing every intermediate for this exact molecule are not prevalent, the mechanism can be confidently elucidated by analogy to extensive research on other aryl chlorides.

The generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a low-valent transition metal complex, typically a monoligated palladium(0) species (L1Pd(0)). nih.gov This step involves the cleavage of the carbon-chlorine bond and the formation of a new Pd(II) complex. This is often the rate-determining step of the entire cycle, particularly due to the strength of the C-Cl bond. nih.govresearchgate.net

Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling). This step involves the transfer of the organic group from the coupling partner to the palladium center, displacing the halide.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 1: Key Intermediates in a Typical Cross-Coupling Cycle

| Step | Intermediate | Description |

| Oxidative Addition | Aryl-Pd(II)-Halide Complex | A square planar palladium(II) species formed after the C-Cl bond of the pyridine (B92270) derivative inserts into the Pd(0) center. |

| Transmetalation | Di-organo-Pd(II) Complex | The palladium(II) species after the halide has been replaced by the organic moiety from the coupling partner. |

Role of Catalysts and Ligands in Transition Metal-Mediated Transformations

The success of cross-coupling reactions with aryl chlorides like this compound is critically dependent on the choice of catalyst and, most importantly, the supporting ligand.

Catalysts: Palladium complexes are the most versatile and widely used catalysts for these transformations. sigmaaldrich.com They exhibit high functional group tolerance and often provide excellent selectivity, which minimizes the need for protecting groups. sigmaaldrich.com While various palladium sources can be used, the active catalytic species is a coordinatively unsaturated Pd(0) complex. nih.gov Modern approaches often utilize stable Pd(II) precatalysts that are reduced in situ to generate the active Pd(0) species. nih.gov Nickel catalysts are also employed for cross-coupling reactions and are available in various oxidation states. sigmaaldrich.com

Ligands: The ligand's role is multifaceted and crucial for an efficient catalytic cycle. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are required. nih.gov

Steric Bulk: A bulky ligand promotes the formation of a monoligated L1Pd(0) species, which is highly reactive. nih.gov Increased bulkiness on the ligand can accelerate both the oxidative addition and reductive elimination steps. nih.gov

Electron-Donating Properties: An electron-rich ligand increases the electron density on the palladium center. This facilitates the oxidative addition step by making the metal more nucleophilic.

Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and dialkylbiarylphosphines have proven highly effective in activating the otherwise inert C-Cl bond for cross-coupling. nih.govnih.gov In studies on analogous chloropyridine derivatives, ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) have been shown to be highly efficient. researchgate.net

Table 2: Common Ligands for Cross-Coupling of Aryl Chlorides

| Ligand Family | Example Ligand | Key Feature | Role in Catalysis |

| Trialkylphosphines | P(t-Bu)₃ | Very bulky, electron-rich | Promotes formation of reactive L₁Pd(0), enhances oxidative addition |

| Dialkylbiarylphosphines | Buchwald Ligands | Bulky and electron-rich with a biaryl backbone | Highly active for a broad range of aryl chlorides at low catalyst loadings |

| Ferrocene-based | dtbpf | Bulky, electron-rich, robust ferrocene (B1249389) backbone | Provides high efficiency and stability to the catalyst |

Kinetic Studies and Reaction Rate Determinants

Key factors that determine the reaction rate include:

Catalyst and Ligand: As discussed, the choice of the palladium precursor and the phosphine ligand is paramount. Electron-rich phosphine ligands generally lead to excellent yields, suggesting a faster rate of oxidative addition. researchgate.net

Base: The base plays a critical role, particularly in the transmetalation step of the Suzuki reaction. The strength and solubility of the base can significantly impact the reaction efficiency. In studies on related chloropyridines, inorganic bases like cesium carbonate (Cs₂CO₃) and cesium acetate (B1210297) (CsOAc) have been found to be highly effective. researchgate.netresearchgate.net

Solvent: The solvent influences the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents like DMF, 1,4-dioxane, and toluene (B28343) are commonly used. researchgate.net

Table 3: Effect of Solvent on Suzuki Coupling Yield of a Related Chloropyridine

| Solvent | Yield (%) |

| Toluene | No Reaction |

| NMP | 35 |

| 1,4-dioxane | Traces |

| Ethanol | 10-20 |

| THF | No Reaction |

| DMF | 90 |

| Data adapted from a study on 3-Chloro-5-oxadiazol-2-yl Pyridine, demonstrating the critical influence of the solvent system on reaction outcome. researchgate.net |

Computational and Theoretical Chemistry Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules like this compound. nih.govmdpi.com

DFT calculations can provide quantitative measures of molecular reactivity. By analyzing various descriptors, chemists can predict where and how a molecule is likely to react.

Local Descriptors: Fukui functions and multiphilic descriptors are used to identify specific atoms or sites within the molecule that are most susceptible to either nucleophilic or electrophilic attack. nih.gov For this compound, these calculations could pinpoint the relative reactivity of the C-Cl bond versus other positions on the pyridine ring, guiding the choice of reaction conditions to achieve the desired regioselectivity.

Understanding the electronic landscape of a molecule is key to deciphering its chemical behavior. DFT is used to perform detailed analyses of molecular orbitals and charge distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com

Atomic Charges: Calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can determine the partial charge on each atom. mdpi.com This information reveals the electron distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers, which is fundamental to understanding bond polarity and site selectivity in reactions.

Table 4: Information Gained from DFT Analysis of Heterocyclic Compounds

| DFT Calculation | Information Provided | Relevance to Reactivity |

| Geometry Optimization | Most stable 3D structure, bond lengths, bond angles | Provides the foundational structure for all other calculations |

| Frontier Orbital Analysis (HOMO/LUMO) | Electron-donating/accepting ability, kinetic stability | Predicts reactivity towards other reagents; a small energy gap suggests higher reactivity |

| Molecular Electrostatic Potential (MEP) | Maps electron density to show electron-rich and -poor regions | Visually identifies sites for electrophilic and nucleophilic attack |

| Atomic Charge Calculation (e.g., Mulliken) | Partial charge on each atom in the molecule | Quantifies the polarity of bonds and the electrophilicity/nucleophilicity of atomic sites |

| Fukui Functions | Identifies the change in electron density at a site upon adding/removing an electron | Pinpoints the most reactive sites for nucleophilic, electrophilic, and radical attack |

| This table summarizes the types of insights that can be obtained from DFT studies, based on research on analogous chloro-substituted heterocyclic compounds. nih.govmdpi.com |

Synthetic Utility and Applications of 5 Chloro 2 Trimethylsilyl Pyridine in Complex Molecule Synthesis

As a Building Block for Diverse Heterocyclic Scaffolds

The presence of both a halogen and a silyl (B83357) group on the pyridine (B92270) ring of 5-Chloro-2-trimethylsilyl-pyridine provides orthogonal handles for sequential functionalization, making it an ideal starting material for the synthesis of a wide array of more complex heterocyclic systems.

Construction of Fused Pyridine Systems

The inherent reactivity of the chloro and silyl groups, coupled with the pyridine nitrogen, facilitates annulation reactions to construct fused bicyclic and polycyclic systems containing a pyridine ring. These fused systems are prevalent in pharmacologically active compounds and materials science. While direct examples involving this compound in fused system synthesis are not extensively documented in the provided results, the general principles of pyridine chemistry suggest its potential. For instance, the chloro group can undergo nucleophilic substitution, and the silyl group can be replaced by other functionalities, setting the stage for intramolecular cyclization reactions. The synthesis of fused pyridine derivatives often involves the initial construction of a polysubstituted pyridine, which then undergoes cyclization. nih.gov For example, a common strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives, followed by oxidation to the aromatic pyridine ring. baranlab.org Variations of this approach allow for the synthesis of asymmetric pyridines. baranlab.org

Synthesis of Polysubstituted Pyridine Derivatives

The true synthetic power of this compound lies in its capacity to serve as a scaffold for the regioselective introduction of multiple substituents onto the pyridine ring. The distinct reactivity of the chloro and trimethylsilyl (B98337) groups allows for a programmed sequence of reactions.

The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. This allows for the introduction of a wide range of substituents, including alkoxy, amino, and cyano groups. nih.gov The rate of these substitution reactions is often enhanced in fluorinated pyridines compared to their chlorinated counterparts. nih.gov

The trimethylsilyl group at the 2-position offers a versatile handle for various transformations. It can be readily removed under specific conditions to yield the corresponding 2-unsubstituted pyridine, or it can be used to direct ortho-lithiation, allowing for the introduction of electrophiles at the 3-position. More importantly, the silyl group can participate in cross-coupling reactions, such as the Hiyama coupling, or be converted into other functional groups like boronic esters for Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position.

The combination of these reactions on the this compound core enables the synthesis of a vast library of polysubstituted pyridines with precise control over the substitution pattern. A recent study highlights the synthesis of 2,3,5-trisubstituted pyridines from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, demonstrating the power of sequential, regioselective functionalization. nih.govresearchgate.net

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Typical Reactions | Potential Substituents Introduced |

| Chloro | 5 | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy, Amino, Cyano, Aryl |

| Trimethylsilyl | 2 | Protodesilylation, Halodesilylation, Cross-Coupling (Hiyama), Conversion to other functional groups | Hydrogen, Halogens, Alkyl, Aryl, Heteroaryl |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.govacsgcipr.org While the direct participation of this compound in a named MCR is not explicitly detailed in the search results, its structural features make it a plausible candidate for such reactions.

The pyridine nitrogen can act as a basic center or a nucleophile, while the chloro and silyl groups can be involved in subsequent transformations. For example, a reactant could initially undergo a substitution reaction at the 5-position, followed by an MCR involving the newly introduced functional group and the silyl moiety at the 2-position. The general principle of constructing pyridines through MCRs often involves the condensation of simple building blocks. acsgcipr.org

Precursor to Advanced Intermediates for Synthetic Targets

The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of more complex and advanced intermediates. These intermediates can then be carried forward in the total synthesis of natural products, pharmaceuticals, and other target molecules. For instance, the synthesis of 2-chloro-5-chloromethyl-pyridine, an important intermediate for insecticides, can be achieved through various routes, including the chlorination of 2-chloro-5-methylpyridine (B98176) or a multi-step process starting from 2-chloropyridine-5-carboxylic acid. google.com The use of this compound could potentially offer an alternative and more controlled route to such intermediates.

The trimethylsilyl group can act as a masked hydrogen atom or a directing group for further functionalization, which is then revealed or utilized at a later stage of a complex synthesis. This strategy is crucial for avoiding unwanted side reactions and for introducing functionality at a specific point in a synthetic sequence.

Derivatization Strategies for Advanced Characterization and Structural Elucidation

The functional groups of this compound and its derivatives can be further modified to facilitate their characterization and structural elucidation. Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net While the parent compound is already silylated, derivatives where the silyl group has been replaced can be re-silylated with different silylating agents to aid in their identification.

Furthermore, the introduction of specific functional groups can be used to create derivatives with unique spectroscopic signatures. For example, the conversion of an amino-substituted derivative to the corresponding N-(5-chloro-2-pyridyl)triflimide introduces a trifluoromethyl group, which can be a useful probe in NMR spectroscopy and provides a distinct fragmentation pattern in mass spectrometry. orgsyn.org The spectral data for N-(5-chloro-2-pyridyl)triflimide, including its 1H and 13C NMR, provide a clear example of how derivatization aids in structural confirmation. orgsyn.org

Advanced Research Perspectives and Future Directions in 5 Chloro 2 Trimethylsilyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and resource-efficient processes. For pyridine (B92270) derivatives, this translates to the use of multicomponent reactions, green catalysts, and alternative energy sources like microwave irradiation. nih.govresearchgate.netnih.gov The synthesis of 5-Chloro-2-trimethylsilyl-pyridine and its derivatives is poised to benefit from these sustainable approaches.

One promising avenue is the adoption of one-pot multicomponent reactions that can construct the pyridine ring with the desired substitution pattern in a single step, minimizing waste and improving atom economy. researchgate.net Another key area is the development of recyclable and eco-friendly catalysts, such as those based on activated fly ash, to replace more hazardous reagents. bhu.ac.in The use of microwave-assisted synthesis has already demonstrated its potential to reduce reaction times and improve yields in the preparation of various pyridine derivatives. nih.gov

Looking ahead, the direct, catalytic C-H silylation of pre-existing 2-chloropyridine (B119429) or 5-chloropyridine scaffolds presents a highly atom-economical route to this compound. While challenges remain in controlling regioselectivity, ongoing research into ligand development for transition-metal catalysts, particularly iridium, shows promise for achieving precise C-H functionalization. researchgate.netescholarship.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Sustainable Methods |

| Starting Materials | Often require multi-step preparation of precursors | Utilizes readily available starting materials in one-pot reactions |

| Catalysts | May involve stoichiometric or hazardous reagents | Employs recyclable and environmentally friendly catalysts |

| Solvents | Often relies on volatile organic compounds | Prefers greener solvents like water or solvent-free conditions |

| Energy Input | Typically requires prolonged heating | Can utilize energy-efficient methods like microwave irradiation |

| Waste Generation | Generates significant amounts of byproducts and waste | Minimizes waste through high atom economy |

Exploration of Unprecedented Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing chloro group and the silicon-based substituent, open the door to exploring novel reactivity. The trimethylsilyl (B98337) group can serve as a latent nucleophile or a directing group, while the chloro-substituted pyridine ring is susceptible to various transformations.

A key area of future research will be the further exploitation of the trimethylsilyl group in cross-coupling reactions. While Hiyama-type couplings of silylpyridines are established, the development of new catalyst systems, potentially using more abundant and less toxic metals like iron, could expand the scope and applicability of these reactions. cam.ac.ukresearchgate.netresearchgate.netnih.gov The use of the trimethylsilyl group to direct C-H activation at other positions on the pyridine ring is another exciting prospect. nih.gov

Furthermore, the desilylation of pyridylsilanes is a characteristic reaction that can be harnessed for synthetic purposes, providing access to otherwise difficult-to-obtain pyridine derivatives. electronicsandbooks.com The precise conditions for the selective cleavage of the C-Si bond in the presence of the C-Cl bond will be a subject of further investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of flow chemistry and automated synthesis. The synthesis of pyridine derivatives, including those derived from this compound, is well-suited for these technologies.

Flow reactors offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields. vcu.edu The continuous nature of flow synthesis allows for the seamless integration of multiple reaction steps, reducing manual handling and purification times. For the synthesis of complex molecules derived from this compound, flow chemistry can enable the efficient execution of multi-step sequences, such as a cross-coupling reaction followed by further functionalization.

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions for the functionalization of this compound. These platforms can systematically vary catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions in a fraction of the time required for manual experimentation.

Design of Catalytic Systems Utilizing this compound Derivatives

Beyond its role as a synthetic intermediate, derivatives of this compound have the potential to serve as ligands in novel catalytic systems. The pyridine nitrogen and the potential for introducing other coordinating groups through functionalization of the chloro or silyl (B83357) positions make these compounds attractive scaffolds for ligand design.

For instance, bipyridine and terpyridine ligands, which are widely used in transition-metal catalysis, can be synthesized through cross-coupling reactions of functionalized pyridines. researchgate.net By analogy, derivatives of this compound could be used to construct new pincer-type ligands or other multidentate ligands with unique steric and electronic properties. These new ligands could then be employed in a variety of catalytic transformations, such as cross-coupling, C-H activation, and asymmetric catalysis.

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For the chemistry of this compound, theoretical studies will play a crucial role in several areas.

DFT calculations can provide valuable insights into the mechanisms of cross-coupling reactions involving this substrate, helping to elucidate the roles of the catalyst, ligands, and additives. rsc.orgresearchgate.netucla.edu This understanding can guide the rational design of more efficient and selective catalyst systems. Furthermore, computational models can be used to predict the regioselectivity of C-H functionalization reactions, aiding in the development of methods for the precise modification of the pyridine ring. nih.govescholarship.org

Theoretical studies can also be used to probe the electronic structure and reactivity of silylarenes, providing a deeper understanding of the factors that govern the activation of the C-Si bond. researchgate.netacs.orgresearchgate.net This knowledge will be instrumental in developing new and unprecedented transformations of this compound and related compounds.

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-2-trimethylsilyl-pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic aromatic substitution or direct silylation of a pyridine precursor. A common method includes:

- Step 1: Reacting 5-chloro-2-iodopyridine with trimethylsilyl chloride (TMSCl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere (N₂ or Ar) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Data:

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 78–85 |

| Temperature | 80°C | 82 |

| Solvent | Toluene | 75–80 |

Yield improvements (>90%) are achieved using microwave-assisted synthesis (100°C, 30 min) .

Q. How is this compound characterized structurally and spectroscopically?

Methodology:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, H-6), 7.80 (dd, J=8.5, 2.4 Hz, 1H, H-4), 7.35 (d, J=8.5 Hz, 1H, H-3), 0.30 (s, 9H, Si(CH₃)₃) .

- ¹³C NMR: δ 153.2 (C-2), 138.5 (C-5), 126.7 (C-4), 124.1 (C-6), 0.9 (Si(CH₃)₃).

- Mass Spectrometry: ESI-MS m/z 209.75 [M+H]⁺ .

- X-ray Crystallography: Confirms planar pyridine ring with a Si–C bond length of 1.87 Å .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is moisture-sensitive due to the hydrolytically labile Si–C bond.

- Storage Recommendations:

- Under anhydrous N₂ at –20°C in amber vials.

- Shelf life: 12 months with <5% degradation (HPLC purity >95%) .

- Decomposition Pathways: Hydrolysis in humid air generates 5-chloro-2-pyridinol (confirmed via TLC and GC-MS) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence electronic properties in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a directing meta-director in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT, B3LYP/6-31G*) show:

- Electron-Withdrawing Effect: TMS reduces electron density at C-2, enhancing reactivity at C-4/C-6 positions.

- Steric Effects: TMS hinders ortho-substitution, favoring para-selectivity (85:15 para:ortho ratio in bromination) .

Experimental Validation:

| Reaction Type | Substrate | Selectivity (%) |

|---|---|---|

| Suzuki Coupling (PhB(OH)₂) | 5-Chloro-2-TMS-pyridine | C-4: 78 |

Q. What strategies mitigate side reactions during functionalization of this compound?

Common Side Reactions:

- Desilylation: Competing hydrolysis under basic conditions.

- Halogen Exchange: Unwanted Cl displacement in Pd-mediated reactions.

Optimization Approaches:

- Protecting Groups: Use TBDMS (tert-butyldimethylsilyl) for improved hydrolytic stability.

- Catalyst Screening: Employ Pd-XPhos complexes to suppress β-hydride elimination .

Case Study:

| Condition | Desilylation (%) | Target Product Yield (%) |

|---|---|---|

| K₂CO₃, H₂O/THF | 45 | 30 |

| Cs₂CO₃, anhydrous DMF | <5 | 82 |

Q. How is this compound utilized in bioactive molecule synthesis?

Applications:

- Antimicrobial Agents: Serves as a precursor for pyridine-containing sulfonamides.

- Example: Condensation with sulfanilamide yields derivatives with MIC = 2 µg/mL against S. aureus .

- Kinase Inhibitors: The TMS group enhances membrane permeability (logP = 2.8) in ATP-competitive inhibitors .

Screening Workflow:

Docking Studies (AutoDock Vina): Predict binding to kinase active sites.

In Vitro Assays: IC₅₀ determination via fluorescence polarization.

SAR Analysis: Correlate TMS position with potency.

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.